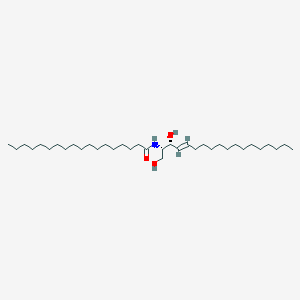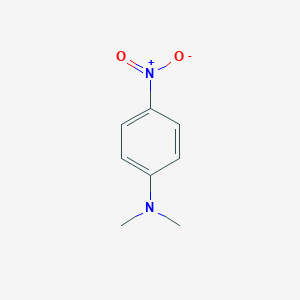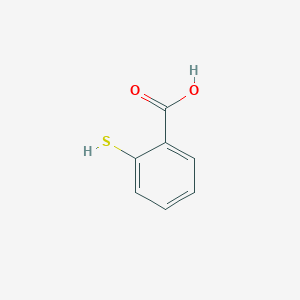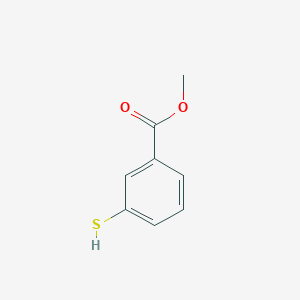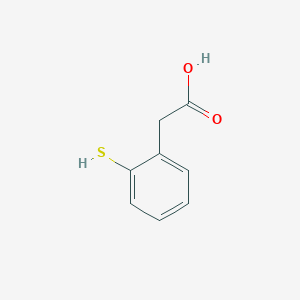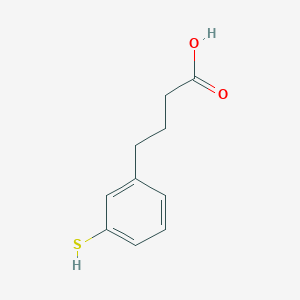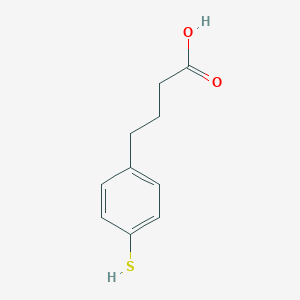![molecular formula C29H22K5N3O14 B014531 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 113694-64-7](/img/structure/B14531.png)
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches to benzoxazole derivatives and related heterocycles often involve nucleophilic reactions, cyclization processes, and the use of specific reagents to achieve the desired structural motifs (Heleyová et al., 1996). For instance, the Gould-Jacobs reaction has been employed for the synthesis of substituted benzoxazoles, showcasing the versatility of these methods in accessing complex heterocyclic systems.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by NMR, IR, UV, and mass spectroscopy, providing insights into the arrangement of atoms and functional groups within the molecule (Wang & Pang, 2013). X-ray diffraction techniques further elucidate the crystal structure, offering a detailed view of the molecular geometry and intermolecular interactions that define the solid-state arrangement.
Chemical Reactions and Properties
Benzoxazole derivatives participate in various chemical reactions, including acylation, which can lead to the formation of novel thiadiazoles and trithiapentalenes, showcasing the reactive versatility of these compounds (Graubaum et al., 1989). These reactions often involve intermediate formation and utilize specific conditions to achieve the desired products.
Physical Properties Analysis
The physical properties of benzoxazole derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of substituents and the overall molecular structure. Studies on similar compounds emphasize the importance of these properties in determining the applicability and behavior of these compounds in various contexts (Chen et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the ability to form complexes with metals or undergo specific chemical transformations, are key aspects of benzoxazole derivatives. These properties are often explored through synthetic routes that highlight the compound's potential as ligands or in material science applications (Chai et al., 2013).
Aplicaciones Científicas De Investigación
Chemical Mechanical Polishing in Semiconductor Processing
One notable application of this compound, specifically its variant DTPA-5K, is in the semiconductor industry. It has been used in the chemical mechanical polishing (CMP) of SiGe surfaces, a crucial process in advanced technology nodes. DTPA-5K acts as a corrosion and rate enhancer, contributing to the production of smoother surfaces in semiconductor wafers, essential for high-performance electronic devices (Yang et al., 2019).
Synthesis and Characterization in Organic Chemistry
The compound's framework is related to benzofuran derivatives, which are synthesized for various applications, including biological activities. For example, the synthesis of new benzofuran derivatives has been explored for potential anti-HIV activities (Mubarak et al., 2007). Similarly, the synthesis of other related compounds, such as bis(benzoxazol-2-yl) fluorescent compounds, indicates the compound's potential in developing novel materials with unique properties (Chen et al., 1995).
Spectroscopic Probes in Biological Studies
Variants of this compound, like FluoZin-3, are widely used in life sciences as intra- and extracellular Zn(II) sensors. These sensors are selective for Zn(II) over other ions and are vital in determining relative and absolute levels of exchangeable Zn(II) in cells and extracellular fluids. The detailed spectroscopic properties and binding modes of such compounds have been a subject of interest (Marszalek et al., 2016).
Propiedades
Número CAS |
113694-64-7 |
|---|---|
Nombre del producto |
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
Fórmula molecular |
C29H22K5N3O14 |
Peso molecular |
832 g/mol |
Nombre IUPAC |
pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C29H27N3O14.5K/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40;;;;;/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5 |
Clave InChI |
HQKWBBCTCLUGSX-UHFFFAOYSA-I |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
SMILES canónico |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Sinónimos |
2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic Acid Pentapotassium Salt; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



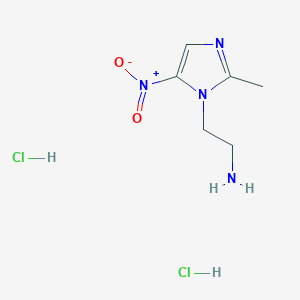
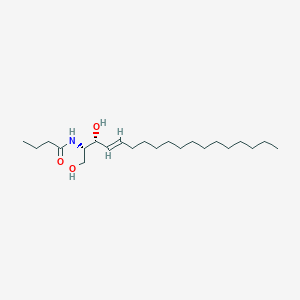
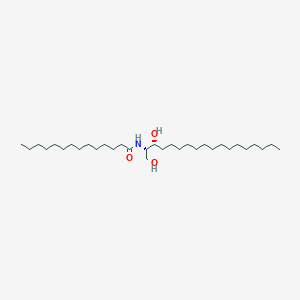

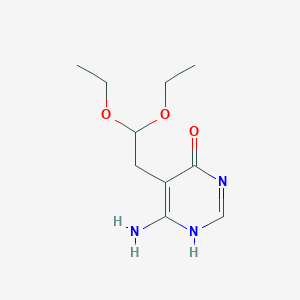
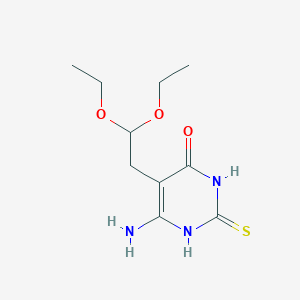
![2-Mercapto-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B14463.png)
